molecular formula C8H17NO7 B12002789 N-Gluconyl ethanolamine CAS No. 686298-93-1

N-Gluconyl ethanolamine

Cat. No.: B12002789
CAS No.: 686298-93-1
M. Wt: 239.22 g/mol
InChI Key: DTMUKVUZNZJFNO-UHFFFAOYSA-N
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Description

N-Gluconyl ethanolamine is an organic compound with the molecular formula C8H17NO7. It belongs to the class of N-acylethanolamines, which are characterized by an acyl group linked to the nitrogen atom of ethanolamine. This compound is known for its unique structure, which includes multiple hydroxyl groups and an amide linkage, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Gluconyl ethanolamine typically involves the reaction of gluconic acid or its derivatives with ethanolamine. One common method is the condensation reaction between gluconic acid lactone and ethanolamine under mild acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Catalysts may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Gluconyl ethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Gluconyl ethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Gluconyl ethanolamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, its multiple hydroxyl groups allow it to participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-Acylethanolamine: Similar structure but lacks the multiple hydroxyl groups present in N-Gluconyl ethanolamine.

    N-Glycolyl ethanolamine: Contains a glycolyl group instead of a gluconyl group.

    N-Lactoyl ethanolamine: Contains a lactoyl group instead of a gluconyl group.

Uniqueness

This compound is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high hydrophilicity and reactivity, such as in biochemical assays and industrial processes .

Properties

686298-93-1

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide

InChI

InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)

InChI Key

DTMUKVUZNZJFNO-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)C(C(C(C(CO)O)O)O)O

physical_description

White, crystalline powder;  Cooked brown and roasted aroma

solubility

Very soluble in water;  insoluble in pentane
Slightly soluble (in ethanol)

Origin of Product

United States

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